molecular formula C20H22N4O4 B10759373 4-[[(3S,3aR,6R,6aR)-6-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]benzenecarboximidamide

4-[[(3S,3aR,6R,6aR)-6-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]benzenecarboximidamide

Cat. No.: B10759373
M. Wt: 382.4 g/mol
InChI Key: CDEVHSIVANGYRI-XMTFNYHQSA-N
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Description

2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,43,6-DIANHYDRO-D-SORBITOL: is an organic compound belonging to the class of isosorbides. It is characterized by the presence of two oxolan-3-ol rings and amidinophenyl groups.

Preparation Methods

The synthesis of 2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL involves multiple steps. The primary synthetic route includes the reaction of 1,4:3,6-dianhydro-D-sorbitol with 4-carbamimidoylphenyl derivatives under specific reaction conditions. The reaction typically requires the presence of catalysts and controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL has several scientific research applications:

Comparison with Similar Compounds

2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL can be compared with other similar compounds, such as:

The uniqueness of 2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL lies in its specific structural arrangement and the presence of amidinophenyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[(3S,3aR,6R,6aR)-6-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]benzenecarboximidamide

InChI

InChI=1S/C20H22N4O4/c21-19(22)11-1-5-13(6-2-11)27-15-9-25-18-16(10-26-17(15)18)28-14-7-3-12(4-8-14)20(23)24/h1-8,15-18H,9-10H2,(H3,21,22)(H3,23,24)/t15-,16+,17-,18-/m1/s1

InChI Key

CDEVHSIVANGYRI-XMTFNYHQSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC3=CC=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N

Canonical SMILES

C1C(C2C(O1)C(CO2)OC3=CC=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N

Origin of Product

United States

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